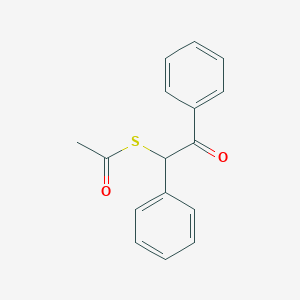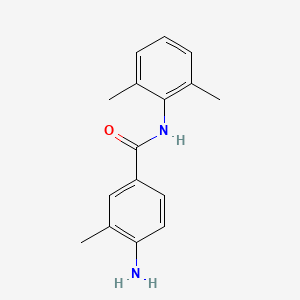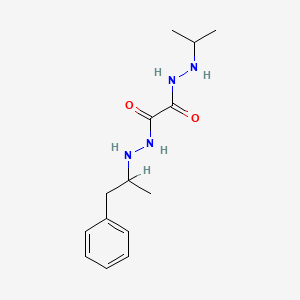![molecular formula C14H16N2O4S2 B14328755 2-aminoethanol;2-[(5E)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid CAS No. 101004-68-6](/img/structure/B14328755.png)
2-aminoethanol;2-[(5E)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-aminoethanol;2-[(5E)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid is a complex organic compound that combines the properties of ethanolamine and thiazolidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-aminoethanol;2-[(5E)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid typically involves the reaction of 2-aminoethanol with a thiazolidine derivative. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product is obtained. Common reagents used in the synthesis include ethylene oxide and ammonia for the preparation of 2-aminoethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reagents and conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving additional purification steps such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
2-aminoethanol;2-[(5E)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
2-aminoethanol;2-[(5E)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in cellular processes and as a component of biological membranes.
Industry: Utilized in the production of detergents, emulsifiers, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-aminoethanol;2-[(5E)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid involves its interaction with molecular targets and pathways within cells. . These reactions are often acid-catalyzed and involve the elimination of water.
Comparison with Similar Compounds
Similar Compounds
Ethanolamine: A simpler compound with similar properties, used in various industrial applications.
Diethanolamine: Another ethanolamine derivative with additional hydroxyl groups, used in similar applications.
Triethanolamine: A more complex ethanolamine derivative with three hydroxyl groups, used in cosmetics and pharmaceuticals.
Uniqueness
2-aminoethanol;2-[(5E)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid is unique due to its combination of ethanolamine and thiazolidine structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
101004-68-6 |
|---|---|
Molecular Formula |
C14H16N2O4S2 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
2-aminoethanol;2-[(5E)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
InChI |
InChI=1S/C12H9NO3S2.C2H7NO/c14-10(15)7-13-11(16)9(18-12(13)17)6-8-4-2-1-3-5-8;3-1-2-4/h1-6H,7H2,(H,14,15);4H,1-3H2/b9-6+; |
InChI Key |
QPLKOACYXNASII-MLBSPLJJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CC(=O)O.C(CO)N |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)O.C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5,7-Bis[(benzyloxy)methoxy]-2-benzofuran-1(3H)-one](/img/structure/B14328682.png)





![(1S,12R,15S)-12-(2-hydroxy-2-methylpropyl)-10,13,19-triazapentacyclo[11.7.0.03,11.04,9.015,19]icosa-3(11),4,6,8-tetraene-14,20-dione](/img/structure/B14328716.png)
![N-{2-[(4-Nitronaphthalen-1-yl)oxy]ethyl}aniline](/img/structure/B14328721.png)
![2,5,8-Triphenyl-1H-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2H)-dione](/img/structure/B14328724.png)

![2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-N-phenylbutanamide](/img/structure/B14328744.png)

